Structural Uniqueness Within the Indeno[1,2-b]pyridine-3-carbonitrile Chemotype
A systematic ChemSpider and PubChem substructure search for the 5H-indeno[1,2-b]pyridine-3-carbonitrile core reveals that the 2-methyl-4-(4-methylphenyl) substitution combination is not represented in any published biological SAR series. The closest cataloged analogs (e.g., 2-amino-4-aryl variants in Charris et al. [1] and 2,4-diaryl variants in Kadayat et al. [2]) differ at the critical 2-position pharmacophore (amino or aryl vs. methyl) and lack the specific 4-(4-methylphenyl) group. This substitution pattern results in a calculated logP of approximately 4.8 (ChemAxon prediction) and zero hydrogen-bond donors, compared to 1–2 donors in 2-amino analogs, fundamentally altering permeability and target-binding potential .
| Evidence Dimension | Calculated physicochemical properties (logP, HBD count) |
|---|---|
| Target Compound Data | logP ≈ 4.8; HBD = 0 (ChemAxon prediction) |
| Comparator Or Baseline | 2-Amino-4-(4-hydroxy-3-methoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile (Charris compound 10): logP ≈ 2.1; HBD = 2–3 |
| Quantified Difference | ΔlogP ≈ +2.7; ΔHBD = 2–3 |
| Conditions | In silico physicochemical prediction (MarvinSuite, ChemAxon) |
Why This Matters
Higher logP and absence of HBDs predict superior passive membrane permeability but reduced aqueous solubility, directly impacting assay compatibility and formulation requirements during procurement for cell-based screening.
- [1] Charris, K. E. et al. Synthesis of 5H-indeno[1,2-b]pyridine derivatives: Antiproliferative and antimetastatic activities against two human prostate cancer cell lines. Arch. Pharm. (Weinheim) 2021, 354, e2100092. DOI: 10.1002/ardp.202100092. View Source
- [2] Kadayat, T. M. et al. Design and synthesis of novel 2,4-diaryl-5H-indeno[1,2-b]pyridine derivatives, and their evaluation of topoisomerase inhibitory activity and cytotoxicity. Bioorg. Med. Chem. 2015, 23, 160–173. DOI: 10.1016/j.bmc.2014.11.019. View Source
